1-O-Hexyl-4-pivaloyl-2,3,5-trimethylhydroquinone
Overview
Description
OSM-S-341 is a compound belonging to the aminothienopyrimidine series, which has been explored for its potential in treating malaria. This compound is part of the Open Source Malaria project, which aims to develop new antimalarial drugs through open-source collaboration. OSM-S-341 has shown promising activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria .
Preparation Methods
The synthesis of OSM-S-341 involves several steps, starting with the construction of the thienopyrimidine scaffold. The chlorinated thienopyrimidone is used in a lithiation/halogenation reaction to introduce the desired functionality while maintaining workable yields. An amine is introduced at the 4-position using ammonium hydroxide solution in a sealed tube at 120°C
Chemical Reactions Analysis
OSM-S-341 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions where halogens are present. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
OSM-S-341 has been extensively studied for its antimalarial properties. It has shown potent activity against Plasmodium falciparum cultures with low mammalian cell toxicity and a low propensity for resistance development Beyond its use in malaria research, the compound’s structure and reactivity make it a valuable tool in medicinal chemistry for developing new therapeutic agents
Mechanism of Action
The mechanism of action of OSM-S-341 involves the inhibition of Plasmodium falciparum asparaginyl-tRNA synthetase (PfAsnRS). This enzyme is crucial for protein translation in the parasite. OSM-S-341 acts as a pro-inhibitor, forming a covalent adduct with the enzyme, thereby inhibiting its activity. This inhibition leads to the activation of the amino acid starvation response in the parasite, ultimately resulting in its death . The compound’s selectivity for the parasite enzyme over the human counterpart is a key factor in its efficacy and safety profile.
Comparison with Similar Compounds
OSM-S-341 is part of a series of aminothienopyrimidine compounds, including OSM-S-106 and others. Compared to similar compounds, OSM-S-341 has shown superior activity against Plasmodium falciparum and a better safety profile . Similar compounds in this series include:
OSM-S-106: Another aminothienopyrimidine with potent antimalarial activity.
Properties
IUPAC Name |
(4-hexoxy-2,3,5-trimethylphenyl) 2,2-dimethylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O3/c1-8-9-10-11-12-22-18-14(2)13-17(15(3)16(18)4)23-19(21)20(5,6)7/h13H,8-12H2,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHAOQGVHOPJNOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=C(C(=C(C=C1C)OC(=O)C(C)(C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00440144 | |
Record name | 1-O-Hexyl-4-pivaloyl-2,3,5-trimethylhydroquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00440144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153474-18-1 | |
Record name | 1-O-Hexyl-4-pivaloyl-2,3,5-trimethylhydroquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00440144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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